Angiotensin II, sar(1)-aza-val(3)-ile(8)-
Angiotensin II, sar(1)-aza-val(3)-ile(8)-
Brand Name:
Vulcanchem
CAS No.:
116370-31-1
VCID:
VC20875948
InChI:
InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1
SMILES:
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Molecular Formula:
C44H70N14O10
Molecular Weight:
955.1 g/mol
Angiotensin II, sar(1)-aza-val(3)-ile(8)-
CAS No.: 116370-31-1
Cat. No.: VC20875948
Molecular Formula: C44H70N14O10
Molecular Weight: 955.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116370-31-1 |
|---|---|
| Molecular Formula | C44H70N14O10 |
| Molecular Weight | 955.1 g/mol |
| IUPAC Name | (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |
| Standard InChI Key | PAPVQRBXVALXFL-OODLLKOCSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
| SMILES | CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator